Ethyl N-(4-chlorophenyl)glycinate is an organic compound with the molecular formula C₁₀H₁₂ClNO₂. It features a chloro-substituted phenyl group attached to the nitrogen of a glycinate moiety, making it a derivative of glycine. The presence of the 4-chlorophenyl group enhances its biological activity and potential applications in medicinal chemistry. This compound is classified under the category of amino acid derivatives and has gained attention due to its unique structural characteristics and functional properties.
Notably, recent studies have explored its reactivity in photoredox cross-dehydrogenative coupling reactions, where it acts as a precursor in synthesizing more complex structures through environmentally friendly methods .
Ethyl N-(4-chlorophenyl)glycinate exhibits significant biological activity, particularly in pharmacology. Its derivatives have shown potential as:
The synthesis of ethyl N-(4-chlorophenyl)glycinate typically involves the following steps:
Ethyl N-(4-chlorophenyl)glycinate has several applications in various fields:
Studies on ethyl N-(4-chlorophenyl)glycinate have focused on its interactions with biological macromolecules. These interactions can include:
Ethyl N-(4-chlorophenyl)glycinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl Glycinate | No aromatic substitution | Basic amino acid properties |
4-Chloroaniline | Contains an amine group | Antimicrobial properties |
Ethyl N-(phenyl)glycinate | Contains a phenyl group without chlorine | Moderate antibacterial activity |
Ethyl N-(3-nitrophenyl)glycinate | Contains a nitro group | Potential anticancer activity |
Ethyl N-(4-chlorophenyl)glycinate is unique due to the presence of the 4-chloro substituent, which enhances its lipophilicity and biological activity compared to other derivatives lacking such substitutions.